

"1-Bromo-4-(cyclopropylsulfonyl)benzene" molecular weight

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Compound of Interest

Compound Name: 1-Bromo-4-(cyclopropylsulfonyl)benzene

Cat. No.: B1441561

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An In-depth Technical Guide to **1-Bromo-4-(cyclopropylsulfonyl)benzene** for Drug Discovery Professionals

Abstract

1-Bromo-4-(cyclopropylsulfonyl)benzene has emerged as a strategically significant building block in the landscape of modern medicinal chemistry. Its unique trifecta of functionalities—a synthetically versatile bromophenyl ring, a metabolically robust cyclopropyl group, and a polar sulfonyl linker—offers a powerful toolkit for drug discovery professionals. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes with detailed protocols, and its multifaceted applications in the design and development of novel therapeutic agents. By synthesizing data from established chemical principles and contemporary research, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.

Introduction: A Scaffold of Strategic Importance

In the intricate process of drug design, the selection of appropriate molecular building blocks is paramount. **1-Bromo-4-(cyclopropylsulfonyl)benzene** (CAS No. 648906-28-9) is a heterocyclic intermediate that exemplifies the principles of modern scaffold design. The molecule is a confluence of three key structural motifs, each contributing distinct and advantageous properties for drug development:

- The Bromophenyl Group: The bromine atom serves as a versatile synthetic "handle." It is an excellent leaving group, readily participating in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-couplings. This allows for the systematic exploration of chemical space and the facile introduction of diverse functionalities to modulate biological activity and pharmacokinetic profiles[1][2].
- The Cyclopropyl Moiety: The cyclopropyl ring is far more than a simple saturated carbocycle. Its inclusion in drug candidates has been shown to confer significant advantages, including enhanced metabolic stability, increased potency, and improved brain permeability. The strained, three-membered ring imparts conformational rigidity and unique electronic properties, often leading to more favorable and entropically efficient binding to biological targets[3][4].
- The Sulfonyl Group: As a key pharmacophore, the sulfone group is a strong hydrogen bond acceptor, capable of forming critical interactions with protein targets. Its chemical stability and polar nature help to modulate solubility and other physicochemical properties. The sulfone linker is a common feature in a variety of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents[5].

This guide aims to provide an in-depth analysis of **1-Bromo-4-(cyclopropylsulfonyl)benzene**, equipping drug development professionals with the foundational knowledge to effectively utilize this high-value intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties of **1-Bromo-4-(cyclopropylsulfonyl)benzene** are summarized below.

Property	Value	Source(s)
Molecular Weight	261.14 g/mol	[6][7][8]
CAS Number	648906-28-9	[6][7][9]
Molecular Formula	C ₉ H ₉ BrO ₂ S	[7][9]
IUPAC Name	1-bromo-4-(cyclopropylsulfonyl)benzene	[8]
SMILES Code	<chem>O=S(C1=CC=C(Br)C=C1)(C2CC2)=O</chem>	[7]
Boiling Point (Predicted)	391.0 ± 34.0 °C at 760 mmHg	[8]
Storage Conditions	Sealed in dry, 2-8°C	[7]

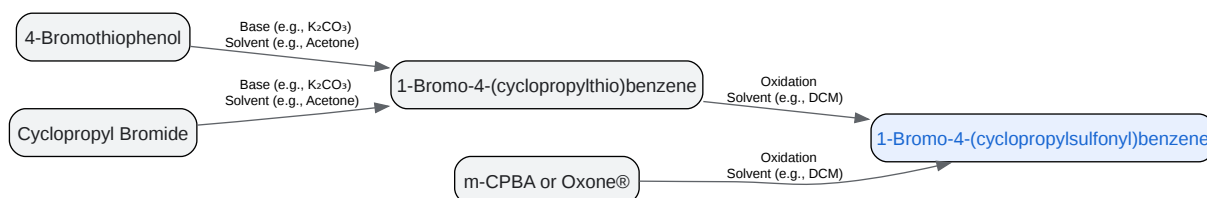
The molecule's structure combines a rigid aromatic core with a three-dimensional cyclopropyl group, a feature known to provide desirable vectors for exploring protein binding pockets[3]. The sulfonyl bridge introduces polarity while remaining metabolically stable, offering a balance to the lipophilic bromophenyl and cyclopropyl components.

Synthesis and Characterization

While multiple proprietary synthesis routes may exist, a logical and scalable pathway can be devised based on established organosulfur chemistry. The most common approach involves the oxidation of a sulfide precursor, which itself can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from 4-bromothiophenol and cyclopropyl bromide.



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Caption: Proposed two-step synthesis of **1-Bromo-4-(cyclopropylsulfonyl)benzene**.

Detailed Experimental Protocol

This protocol is a representative, self-validating methodology derived from standard procedures for S-alkylation and sulfide oxidation.

Step 1: Synthesis of 1-Bromo-4-(cyclopropylthio)benzene (Sulfide Intermediate)

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).
- **Reaction:** Stir the suspension at room temperature for 15 minutes to form the thiophenolate salt.
- **Addition:** Add cyclopropyl bromide (1.1 eq) dropwise to the mixture.
- **Heating:** Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress by Thin-Layer Chromatography (TLC) until the starting thiophenol is consumed (typically 4-6 hours).
- **Work-up:** Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude

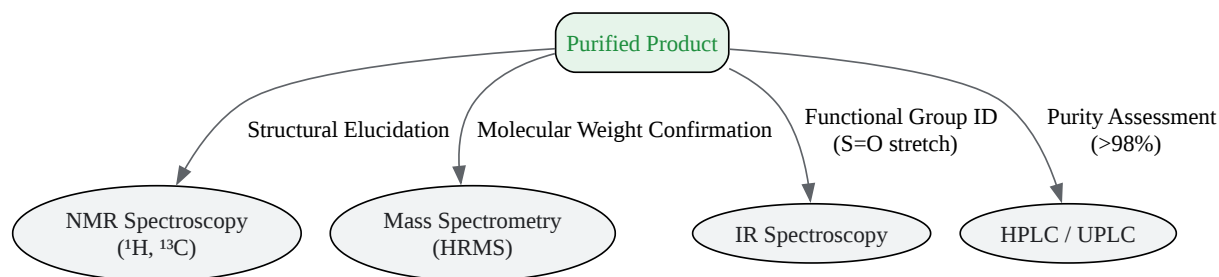
product by column chromatography on silica gel to yield the sulfide intermediate. Causality: The basic conditions deprotonate the thiol, creating a potent nucleophile that readily displaces the bromide from cyclopropyl bromide.

Step 2: Oxidation to **1-Bromo-4-(cyclopropylsulfonyl)benzene**

- Setup: Dissolve the sulfide intermediate (1.0 eq) from Step 1 in dichloromethane (DCM) in a flask cooled to 0°C in an ice bath.
- Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Trustworthiness: Using a slight excess of the oxidant ensures complete conversion of the sulfide to the sulfone. Monitoring by TLC is crucial to avoid over-oxidation or side reactions.
- Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete conversion.
- Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of sodium thiosulfate to destroy excess peroxide.
- Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, **1-Bromo-4-(cyclopropylsulfonyl)benzene**, as a crystalline solid.

Analytical Characterization Workflow

Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.



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Caption: Standard analytical workflow for product validation.

Applications in Drug Discovery and Development

The true value of **1-Bromo-4-(cyclopropylsulfonyl)benzene** lies in its application as a versatile scaffold for building complex and novel drug candidates.

A Platform for Synthetic Diversification

The bromophenyl moiety is the primary reactive site for diversification. It enables medicinal chemists to rapidly generate libraries of analogues through well-established cross-coupling reactions.

- Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for the exploration of key hydrophobic or aromatic interactions in a binding site.
- Buchwald-Hartwig Amination: Coupling with amines provides access to a wide range of aniline derivatives, which are privileged structures in medicinal chemistry, enabling the introduction of hydrogen bond donors and basic centers.
- Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid, linear linker, useful for probing deeper into a target's active site.

This synthetic flexibility allows for the systematic optimization of a lead compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The Cyclopropyl Sulfone Motif in Bioactive Molecules

The cyclopropyl sulfone fragment is a bioisostere for other groups and contributes positively to a molecule's drug-like properties. The cyclopropyl group can act as a metabolically stable equivalent of a gem-dimethyl or vinyl group, often enhancing binding affinity by restricting conformational freedom[3][4]. The sulfone group, as a stable and polar entity, can improve aqueous solubility and engage in specific hydrogen bonding that is critical for target engagement.

This combination of properties makes the scaffold particularly attractive for developing inhibitors or modulators for various target classes, from kinases and proteases to G-protein coupled receptors (GPCRs).

Conclusion

1-Bromo-4-(cyclopropylsulfonyl)benzene is more than just a chemical intermediate; it is a testament to rational molecular design. It provides a robust and versatile starting point for medicinal chemistry campaigns, embodying features that address common challenges in drug development such as metabolic instability, synthetic intractability, and off-target effects. Its constituent parts—the reactive bromine handle, the property-enhancing cyclopropyl ring, and the bio-interactive sulfonyl group—form a powerful combination. For researchers and scientists in the pharmaceutical industry, a deep understanding of this scaffold's properties, synthesis, and strategic applications is essential for unlocking its full potential in the creation of next-generation therapeutics.

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